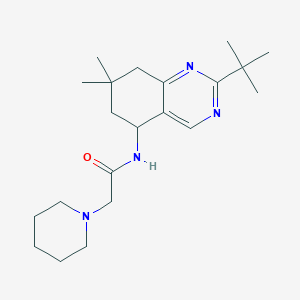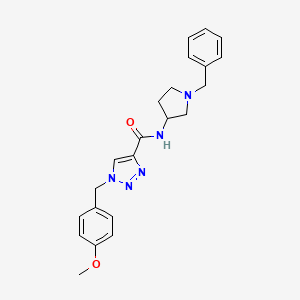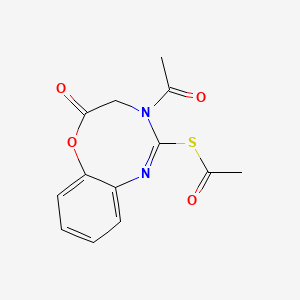![molecular formula C12H16N2O3S2 B6062197 N-[4-(4-thiomorpholinylsulfonyl)phenyl]acetamide](/img/structure/B6062197.png)
N-[4-(4-thiomorpholinylsulfonyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-thiomorpholinylsulfonyl)phenyl]acetamide (TSPA) is a chemical compound that has been widely used in scientific research due to its unique properties. TSPA is a sulfonamide derivative that has been synthesized using various methods, and it has been found to have significant biochemical and physiological effects. In
Mechanism of Action
N-[4-(4-thiomorpholinylsulfonyl)phenyl]acetamide is believed to exert its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. N-[4-(4-thiomorpholinylsulfonyl)phenyl]acetamide has also been found to inhibit the activity of carbonic anhydrase enzymes, which play a key role in the regulation of pH in various tissues.
Biochemical and Physiological Effects:
N-[4-(4-thiomorpholinylsulfonyl)phenyl]acetamide has been found to have significant biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in inflammation and pain. N-[4-(4-thiomorpholinylsulfonyl)phenyl]acetamide has also been found to inhibit the activity of carbonic anhydrase enzymes, which play a key role in the regulation of pH in various tissues. Additionally, N-[4-(4-thiomorpholinylsulfonyl)phenyl]acetamide has been found to have antitumor properties, making it a potential candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
N-[4-(4-thiomorpholinylsulfonyl)phenyl]acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has high purity and yield. Additionally, N-[4-(4-thiomorpholinylsulfonyl)phenyl]acetamide has been extensively studied, and its properties and effects are well understood. However, N-[4-(4-thiomorpholinylsulfonyl)phenyl]acetamide also has some limitations for lab experiments. It has been found to have low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, N-[4-(4-thiomorpholinylsulfonyl)phenyl]acetamide has been found to have some toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-[4-(4-thiomorpholinylsulfonyl)phenyl]acetamide. One area of research could focus on the development of N-[4-(4-thiomorpholinylsulfonyl)phenyl]acetamide derivatives with improved solubility and reduced toxicity. Another area of research could focus on the use of N-[4-(4-thiomorpholinylsulfonyl)phenyl]acetamide as a potential treatment for various inflammatory diseases and cancer. Additionally, N-[4-(4-thiomorpholinylsulfonyl)phenyl]acetamide could be used as a probe to study the binding properties of sulfonamides to carbonic anhydrase enzymes, which could lead to the development of new drugs targeting these enzymes.
Synthesis Methods
N-[4-(4-thiomorpholinylsulfonyl)phenyl]acetamide can be synthesized using various methods, including the reaction of 4-aminobenzenesulfonamide with ethyl chloroacetate in the presence of potassium carbonate. Another method involves the reaction of 4-aminothiophenol with chloroacetyl chloride in the presence of triethylamine. These methods have been successful in producing N-[4-(4-thiomorpholinylsulfonyl)phenyl]acetamide with high yields and purity.
Scientific Research Applications
N-[4-(4-thiomorpholinylsulfonyl)phenyl]acetamide has been used extensively in scientific research due to its unique properties. It has been found to have significant anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases. N-[4-(4-thiomorpholinylsulfonyl)phenyl]acetamide has also been found to have antitumor properties, making it a potential candidate for cancer treatment. Additionally, N-[4-(4-thiomorpholinylsulfonyl)phenyl]acetamide has been used as a probe to study the binding properties of sulfonamides to carbonic anhydrase enzymes.
properties
IUPAC Name |
N-(4-thiomorpholin-4-ylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S2/c1-10(15)13-11-2-4-12(5-3-11)19(16,17)14-6-8-18-9-7-14/h2-5H,6-9H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNINCXVLMHUFSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-(4-Thiamorpholinylsulfonyl)acetanilide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[5-(4-carboxybenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]methyl}benzoic acid](/img/structure/B6062116.png)

![methyl 4-ethyl-5-methyl-2-[({[1-(3-phenoxybenzyl)-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B6062135.png)
![5-(4-isopropylphenyl)-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B6062138.png)
![5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2-[(3,4-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6062141.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B6062147.png)
![7-(3-methoxypropyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6062161.png)

![2-[4-[2-(allyloxy)benzyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B6062179.png)

![N-(4-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide](/img/structure/B6062189.png)
![6-(4-methyl-3-phenyl-1-piperazinyl)-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6062201.png)
![4-hydroxy-3-methoxybenzaldehyde {1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethylidene}hydrazone](/img/structure/B6062208.png)
